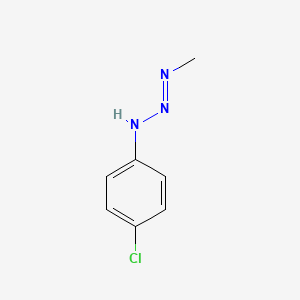![molecular formula C13H8ClN3OS B14656837 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione CAS No. 53105-79-6](/img/structure/B14656837.png)
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that features a triazine ring fused with a furan ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with furan-2-carbaldehyde to form an intermediate, which is then cyclized with thiourea to yield the desired triazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and chlorophenyl groups but differs in its functional groups and overall structure.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: These compounds have similar structural motifs but differ in their specific substituents and ring systems.
Uniqueness
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is unique due to its combination of a triazine ring with a furan ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
53105-79-6 |
|---|---|
Molekularformel |
C13H8ClN3OS |
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
5-[5-(4-chlorophenyl)furan-2-yl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10-7-15-17-13(19)16-10/h1-7H,(H,16,17,19) |
InChI-Schlüssel |
KDIDQUBCEZGTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=S)NN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
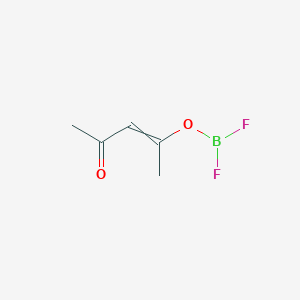
methanone](/img/structure/B14656768.png)
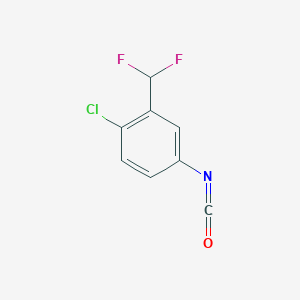

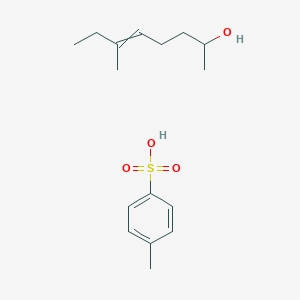
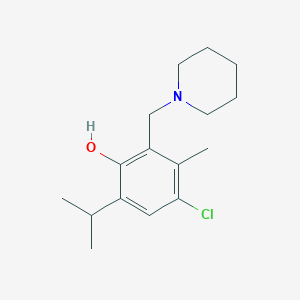
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
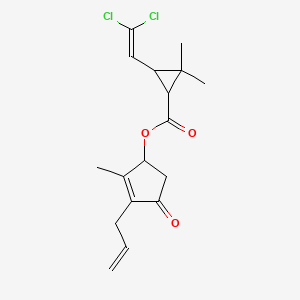
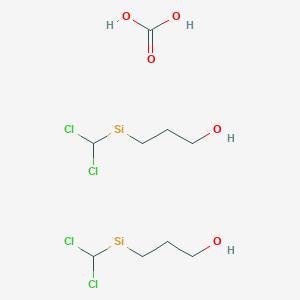
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
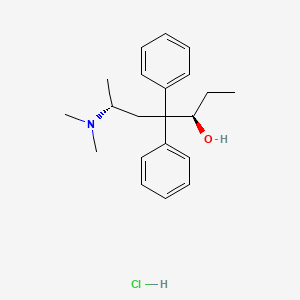
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
